molecular formula C22H30O7 B1674529 Lasiokaurin CAS No. 28957-08-6

Lasiokaurin

Cat. No.: B1674529
CAS No.: 28957-08-6
M. Wt: 406.5 g/mol
InChI Key: DJQLJZNVICMJRV-VPKUEDJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lasiokaurin is a Kaurene-type diterpenoid from Isodon species.

Mechanism of Action

Target of Action

Lasiokaurin, also known as Lasiodin, is a natural diterpenoid found in Isodon plants . It primarily targets triple-negative breast cancer (TNBC) cells . TNBC is a subtype of breast cancer that lacks estrogen receptors (ERs), progesterone receptors (PRs), and human epidermal growth receptor 2 (HER2) . This compound also targets Polo-like kinase 1 (PLK1) , a protein that plays a crucial role in cell cycle progression .

Mode of Action

This compound interacts with its targets to induce significant anti-TNBC activity both in vitro and in vivo . It induces cell cycle arrest , specifically at the G2/M phase , and triggers apoptosis . It also causes DNA damage in TNBC cells and inhibits cell metastasis .

Biochemical Pathways

This compound affects several biochemical pathways. It effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and signal transducer and activator of transcription 3 (STAT3) . These pathways are involved in cell survival, growth, and proliferation. By inhibiting these pathways, this compound suppresses the progression of TNBC .

Pharmacokinetics

The adme properties of a drug-like molecule play a crucial role in its bioavailability

Result of Action

The action of this compound results in significant suppression of cell viability in breast cancer cell lines . It inhibits the clonogenic ability and DNA synthesis of breast cancer cells . Moreover, it induces apoptosis and G2/M cell cycle arrest in SK-BR-3 and MDA-MB-231 cells . This compound also reduces PLK1 mRNA and protein expression in breast cancer, accompanied by downregulating CDC25C and AKT phosphorylation .

Biochemical Analysis

Biochemical Properties

Lasiokaurin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and the signal transducer and activator of transcription 3 (STAT3) pathway . These interactions are pivotal in its antimicrobial and antitumor activities, as they lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In triple-negative breast cancer (TNBC) cells, this compound induces cell cycle arrest at the G2/M phase, promotes apoptosis, and causes DNA damage . Additionally, it inhibits cell metastasis and affects cell signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways . These effects highlight the compound’s potential as a multitarget therapeutic agent against cancer.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound regulates the expression of PLK1, a critical protein involved in cell cycle progression, leading to G2/M phase arrest and apoptosis in breast cancer cells . It also downregulates the phosphorylation of CDC25C and AKT, further inhibiting cancer cell proliferation . These molecular interactions underscore the compound’s potential in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces apoptosis and cell cycle arrest in a time-dependent manner . The compound’s stability and degradation over time also play a role in its long-term effects on cellular function. For instance, prolonged exposure to this compound leads to sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving murine models of gastric cancer, this compound exhibited potent antitumor activity at specific dosages . Higher doses of the compound were associated with increased cytotoxicity and adverse effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PLK1 and CDC25C, which are crucial for cell cycle regulation . Additionally, this compound affects the PI3K/Akt/mTOR pathway, influencing metabolic flux and metabolite levels in cancer cells . These interactions contribute to the compound’s antitumor effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are essential for the compound’s therapeutic efficacy, as they ensure its delivery to the intended cellular compartments.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is known to localize to specific cellular compartments, including the mitochondria, where it induces apoptosis through mitochondrial depolarization . Additionally, this compound’s targeting signals and post-translational modifications direct it to other organelles, further enhancing its therapeutic potential.

Properties

IUPAC Name

(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQLJZNVICMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951576
Record name 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28957-08-6
Record name Lasiokaurin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasiokaurin
Reactant of Route 2
Reactant of Route 2
Lasiokaurin
Reactant of Route 3
Reactant of Route 3
Lasiokaurin
Reactant of Route 4
Reactant of Route 4
Lasiokaurin
Reactant of Route 5
Lasiokaurin
Reactant of Route 6
Lasiokaurin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.